1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane
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Overview
Description
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is a synthetic organic compound featuring a diazepane ring substituted with a methyl group on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Attachment of the Diazepane Ring: The oxazole derivative is then reacted with a diazepane precursor, such as 1,4-diazepane, under nucleophilic substitution conditions. This step often requires a strong base like sodium hydride (NaH) to deprotonate the diazepane, facilitating the nucleophilic attack on the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting oxazole rings to more saturated structures.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with Pd/C or other hydrogenation catalysts.
Substitution: Bases like NaH or K₂CO₃, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives of the oxazole ring.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its diazepane structure.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism by which 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane exerts its effects depends on its specific application:
Neurological Effects: In medicinal chemistry, the compound may interact with GABA receptors or other neurotransmitter systems, modulating their activity.
Polymer Modification: In materials science, the compound’s structure can influence the physical properties of polymers, such as their glass transition temperature or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler analog without the oxazole ring, used in various chemical syntheses.
5-Methyl-1,2-oxazole: The oxazole ring without the diazepane substitution, used in heterocyclic chemistry.
Uniqueness
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the diazepane and oxazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better exploit its potential in various scientific fields.
Properties
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-7-10(12-14-9)8-13-5-2-3-11-4-6-13/h7,11H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJDFSWVMGWFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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